1,2-Dimethyl-13C2-benzene

Beschreibung

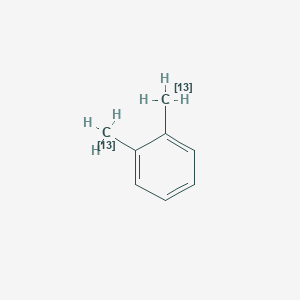

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-di((113C)methyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480402 | |

| Record name | 1,2-Dimethyl-13C2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116599-62-3 | |

| Record name | 1,2-Dimethyl-13C2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116599-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isotopic Synthesis Methodologies and Strategies for 1,2 Dimethyl 13c2 Benzene

Chemical Synthesis Pathways for the Regioselective Incorporation of ¹³C Isotopes

The synthesis of 1,2-Dimethyl-¹³C₂-benzene, an isotopologue of o-xylene (B151617) with carbon-13 labels on both methyl groups, necessitates a strategic approach to ensure the precise and efficient incorporation of the heavy isotopes. The regioselectivity of the labeling is paramount to producing the desired compound for its intended applications, primarily as an internal standard in mass spectrometry and for mechanistic studies.

Design and Selection of Precursors for ¹³C-Enrichment

The cornerstone of any isotopic labeling synthesis is the selection of an appropriate ¹³C-enriched precursor. For the synthesis of 1,2-Dimethyl-¹³C₂-benzene, the most direct and common precursor is ¹³C-labeled methyl iodide (¹³CH₃I) or a derivative thereof. This precursor is commercially available with high isotopic purity (typically >99 atom % ¹³C).

A plausible and effective synthetic strategy involves a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This approach would utilize a ¹³C-labeled methyl Grignard reagent, such as ¹³C-methylmagnesium iodide (¹³CH₃MgI), which can be prepared from the reaction of ¹³C-methyl iodide with magnesium metal.

The selection of the aromatic backbone precursor is equally critical for ensuring the correct ortho positioning of the two labeled methyl groups. A suitable precursor is 1,2-bis(bromomethyl)benzene (B41939). This commercially available compound provides the necessary ortho-disubstituted benzene (B151609) ring with reactive sites poised for the introduction of the ¹³C-methyl groups.

Table 1: Key Precursors for the Synthesis of 1,2-Dimethyl-¹³C₂-benzene

| Precursor Name | Chemical Formula | Role in Synthesis |

| ¹³C-Methyl Iodide | ¹³CH₃I | Source of the ¹³C-labeled methyl group |

| Magnesium | Mg | Formation of the Grignard reagent |

| 1,2-Bis(bromomethyl)benzene | C₆H₄(CH₂Br)₂ | Aromatic backbone with ortho leaving groups |

Catalytic and Non-Catalytic Approaches in Aromatic ¹³C-Labeling

The introduction of the two ¹³C-labeled methyl groups onto the benzene ring can be achieved through a non-catalytic, nucleophilic substitution reaction utilizing a Grignard reagent. The proposed synthesis involves the reaction of 1,2-bis(bromomethyl)benzene with two equivalents of ¹³C-methylmagnesium iodide. In this reaction, the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the bromomethyl groups, displacing the bromide ions and forming the new carbon-carbon bonds.

While Friedel-Crafts alkylation is a common method for attaching alkyl groups to an aromatic ring, it is generally not suitable for the regioselective synthesis of 1,2-Dimethyl-¹³C₂-benzene. The direct dimethylation of benzene with a ¹³C-labeled methyl halide and a Lewis acid catalyst, such as aluminum chloride, would likely result in a mixture of ortho, meta, and para isomers, which are difficult to separate. Furthermore, polyalkylation can occur, leading to the formation of tri- and tetramethylbenzenes.

Catalytic approaches are more prevalent in the context of ¹³C-labeling of the aromatic ring itself, rather than the appended methyl groups. For instance, palladium-catalyzed cross-coupling reactions are instrumental in creating ¹³C-¹³C bonds within an aromatic system, but are less direct for the specific synthesis of 1,2-Dimethyl-¹³C₂-benzene.

Scalability Considerations in 1,2-Dimethyl-¹³C₂-benzene Synthesis

The scalability of the synthesis of 1,2-Dimethyl-¹³C₂-benzene is a crucial factor, particularly for applications requiring larger quantities of the labeled compound. Grignard reactions are generally considered to be scalable, with established procedures for conducting them on an industrial scale. However, several factors must be carefully managed to ensure safety and efficiency.

The exothermic nature of the Grignard reagent formation and the subsequent reaction with 1,2-bis(bromomethyl)benzene requires effective heat management to prevent runaway reactions. This is typically achieved through controlled addition of reagents and efficient cooling of the reaction vessel. The use of ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), which are highly flammable, also necessitates stringent safety precautions, especially on a larger scale.

Continuous flow chemistry offers a modern and often safer alternative to traditional batch processing for scaling up Grignard reactions. In a flow setup, small volumes of reagents are continuously mixed and reacted, allowing for better temperature control and minimizing the risks associated with large volumes of hazardous materials. This can lead to improved reaction efficiency and product purity.

Comparative Analysis of Stable Isotope Labeling Strategies for Aromatic Compounds

The decision of where to place an isotopic label within an aromatic compound is dictated by the intended application. For 1,2-Dimethylbenzene (o-xylene), the primary options are labeling the methyl groups or labeling the aromatic ring. Each strategy has distinct advantages and disadvantages in terms of synthesis, analysis, and the information that can be gleaned from its use.

Distinctive Features of Methyl Group-Specific ¹³C Labeling versus Ring ¹³C Labeling

Labeling the methyl groups of o-xylene offers several advantages, particularly for studies involving mass spectrometry. The two ¹³C atoms in the methyl groups provide a distinct M+2 mass shift from the unlabeled compound, making it an excellent internal standard for quantification. The synthesis, as outlined above, is relatively straightforward and allows for high isotopic enrichment in the desired positions. From an NMR spectroscopy perspective, the labeled methyl groups will exhibit a strong singlet in the ¹³C NMR spectrum, which can be easily identified and quantified.

In contrast, labeling the aromatic ring with ¹³C can be a more complex synthetic challenge, often requiring a multi-step synthesis starting from a simple ¹³C-labeled building block like ¹³C₆-benzene. However, ring labeling provides invaluable information for mechanistic studies of reactions involving the aromatic ring itself. For example, it can be used to trace the fate of specific carbon atoms in the ring during electrophilic aromatic substitution or other transformations. In ¹³C NMR spectroscopy, ring labeling results in complex splitting patterns due to ¹³C-¹³C coupling, which can provide detailed information about the bonding and structure of the aromatic system.

Table 2: Comparison of Methyl Group vs. Ring ¹³C Labeling of o-Xylene

| Feature | Methyl Group-Specific ¹³C Labeling | Aromatic Ring ¹³C Labeling |

| Primary Application | Internal standard for mass spectrometry, tracing methyl group transformations. | Mechanistic studies of reactions involving the aromatic ring. |

| Synthetic Accessibility | Relatively straightforward via Grignard reaction with ¹³C-methyl iodide. | More complex, often requiring multi-step synthesis from ¹³C-labeled benzene. |

| Mass Spectrometry | Clear M+2 mass shift. | Variable mass shift depending on the number of ¹³C atoms incorporated. |

| ¹³C NMR Spectroscopy | Strong, easily identifiable singlet for the labeled methyl carbons. | Complex spectra with ¹³C-¹³C coupling, providing detailed structural information. |

Efficiency and Purity in Isotopic Enrichment Methodologies

Purification of the isotopically labeled product is crucial to remove any unlabeled or partially labeled species, as well as any chemical impurities. Standard purification techniques such as column chromatography and distillation are typically employed to achieve high chemical purity. The isotopic purity is best confirmed by mass spectrometry, which can distinguish between molecules with different numbers of ¹³C atoms.

In comparison, achieving high isotopic purity in ring-labeled aromatic compounds can sometimes be more challenging, especially if the synthesis involves multiple steps where isotopic dilution or scrambling could occur. However, modern synthetic methods, including palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency and selectivity of ring labeling.

Ultimately, the choice between methyl group and ring labeling depends on a careful consideration of the scientific question being addressed, the synthetic feasibility, and the analytical techniques to be employed.

Advanced Analytical Methodologies for Characterization and Quantification of 1,2 Dimethyl 13c2 Benzene and Its Derivatives

Mass Spectrometry (MS) and Hyphenated Techniques for Isotope Tracing and Quantification

Mass spectrometry (MS) is a fundamental tool for isotopic analysis, as it separates ions based on their mass-to-charge ratio (m/z). This allows for the direct detection of mass increases resulting from isotopic labeling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uci.edu It is exceptionally well-suited for the analysis of volatile compounds like 1,2-Dimethyl-13C2-benzene.

The analysis proceeds in two stages:

Gas Chromatography (GC): A sample containing this compound is injected into the GC, where it is vaporized. An inert carrier gas moves the vapor through a long, thin column. The compound separates from other components in the mixture based on its boiling point and interactions with the column's stationary phase.

Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is typically ionized by electron impact (EI), which fragments the molecule into a predictable pattern of ions, including a molecular ion (M+•).

The key to isotopic analysis is the mass of this molecular ion. The natural abundance (unlabeled) 1,2-dimethylbenzene has a molecular weight of approximately 106 amu. Because this compound contains two 13C atoms instead of 12C atoms, its molecular weight is increased by two mass units, giving a molecular ion at m/z 108. By monitoring for ions at m/z 108, the presence and quantity of the labeled compound can be determined with high specificity and sensitivity. nih.govscripps.edu The ratio of the abundance of the m/z 108 ion to the m/z 106 ion can be used to calculate the isotopic enrichment.

Table 3: Key Mass-to-Charge (m/z) Ratios for Isotopic Analysis of 1,2-Dimethylbenzene by GC-MS

| Compound | Molecular Ion (M+•) | Key Fragment Ion ([M-CH3]+) |

| 1,2-Dimethylbenzene | 106 | 91 |

| This compound | 108 | 93 or 92* |

*The mass of the key fragment depends on whether a 12CH3 or a 13CH3 group is lost, though loss of a methyl group is more likely to result in a tropylium (B1234903) ion rearrangement, leading to a primary fragment from the loss of a methyl radical.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Quantitative Isotope Dilution Assays

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. rsc.org This combination is particularly well-suited for the accurate quantification of organic molecules in complex matrices through a method known as isotope dilution analysis (IDA). In this approach, a known quantity of a stable isotope-labeled version of the analyte, such as this compound, is added to the sample as an internal standard. nih.gov

The principle of the assay relies on the fact that the isotopically labeled standard is chemically identical to the native analyte (1,2-Dimethylbenzene) and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation. nih.gov However, it can be distinguished by the mass spectrometer due to its higher mass. nih.gov

The process involves several key steps. First, the sample is spiked with a precise amount of this compound. After extraction and sample clean-up, the mixture is injected into the LC system. The LC column separates the target analyte and its labeled standard from other matrix components. Upon elution from the column, the compounds are ionized, typically using methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). bluthbio.com The ions are then transferred to the tandem mass spectrometer.

In the mass spectrometer, specific precursor ions for both the unlabeled 1,2-Dimethylbenzene and the labeled this compound are selected. These ions are fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and reduces background noise. nih.gov Quantification is achieved by calculating the ratio of the peak area of the native analyte to that of the isotopically labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard to determine the exact amount of 1,2-Dimethylbenzene in the original sample. nih.gov

The use of a stable isotope-labeled internal standard like this compound corrects for potential losses during sample preparation and for variations in instrument response (matrix effects), leading to highly accurate and precise quantitative results. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Isotope Dilution Assay of 1,2-Dimethylbenzene

| Parameter | Setting | Purpose |

|---|---|---|

| Analyte | 1,2-Dimethylbenzene | The target compound for quantification. |

| Internal Standard | This compound | Stable isotope-labeled standard for accurate quantification. |

| LC Column | C18 Reversed-Phase | Separates the analyte from the sample matrix. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes the analyte from the LC column. |

| Ionization Mode | Positive Ion ESI/APCI | Generates charged molecules for MS analysis. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for detection. |

| MRM Transition (Analyte) | e.g., m/z 107.1 -> 91.1 | Specific precursor-to-product ion transition for 1,2-Dimethylbenzene. |

| MRM Transition (IS) | e.g., m/z 109.1 -> 93.1 | Specific precursor-to-product ion transition for this compound. |

Protein-based Stable Isotope Probing (Protein-SIP) for Community-Level Isotope Assimilation Studies

Protein-based Stable Isotope Probing (Protein-SIP) is a sophisticated molecular technique used to trace the flow of specific substrates into the biomass of microorganisms within a complex community. ufz.de This method directly links metabolic function (i.e., consumption of a substrate) to the identity of the active organisms. nih.gov By using a substrate labeled with a heavy stable isotope, such as this compound, researchers can identify which species in a microbial consortium are responsible for its degradation or assimilation. springernature.com

The Protein-SIP workflow begins with incubating a microbial community (e.g., from soil or water) with the 13C-labeled substrate. nih.gov Microorganisms that actively metabolize this compound will incorporate the 13C atoms into their newly synthesized amino acids and, consequently, into their proteins. nih.gov After a suitable incubation period, the total proteins from the microbial community are extracted.

These proteins are then typically separated, often using gel electrophoresis (1-DE or 2-DE). cornell.edu The separated proteins are enzymatically digested (e.g., with trypsin) into smaller peptides. nih.gov The resulting peptide mixture is analyzed by high-resolution mass spectrometry, such as LC-Orbitrap MS/MS. nih.gov

The mass spectrometer detects the mass shift in peptides that have incorporated the 13C isotope. ufz.de By comparing the mass spectra of peptides from the labeled experiment to a control experiment (using unlabeled 1,2-Dimethylbenzene), the degree of 13C incorporation can be precisely calculated. nih.gov The amino acid sequences of these labeled peptides are then determined using tandem mass spectrometry (MS/MS), and this information is used to identify the specific proteins and, by extension, the microorganisms that produced them through database searches. springernature.com This allows for the unequivocal identification of the specific bacteria or fungi that are actively consuming 1,2-Dimethylbenzene in the environment. cornell.edu

Table 2: Hypothetical Protein-SIP Results for a Microbial Community Incubated with this compound

| Identified Protein | Organism | 13C Incorporation (atom %) | Implied Metabolic Role |

|---|---|---|---|

| Toluene (B28343)/Xylene monooxygenase | Pseudomonas sp. | 85.5 ± 2.1 | Active in the initial oxidation of 1,2-Dimethylbenzene. |

| Catechol 2,3-dioxygenase | Rhodococcus sp. | 82.3 ± 3.5 | Involved in the ring-cleavage pathway of aromatic degradation. |

| Acetyl-CoA synthetase | Bacillus sp. | < 2.0 | Not a primary consumer of 1,2-Dimethylbenzene. |

Vibrational Spectroscopy (Infrared and Raman) in Characterizing Isotopic Effects

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a valuable tool for characterizing the structural properties of molecules based on their distinct vibrational modes. mdpi.com These techniques can be used to confirm isotopic labeling in a compound like this compound by detecting shifts in vibrational frequencies that result from the increased mass of the 13C isotopes. ethz.ch

The frequency of a specific molecular vibration is dependent on the bond strength and the masses of the atoms involved. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. When a lighter isotope (like 12C) is replaced by a heavier one (13C), the reduced mass of the vibrating system increases, leading to a decrease in the vibrational frequency. ethz.ch

In this compound, the substitution of two 12C atoms in the aromatic ring with 13C will primarily affect the vibrational modes involving the motion of these specific carbon atoms. This includes:

C-C Stretching Vibrations: The stretching modes of the C-C bonds within the benzene (B151609) ring will be most affected. The modes involving the 13C-12C and potential 13C-13C bonds will shift to lower wavenumbers (cm⁻¹) compared to the corresponding 12C-12C bonds in the unlabeled molecule.

Ring Breathing Mode: The symmetric stretching and contracting of the entire benzene ring, a characteristic Raman-active mode, will also exhibit a noticeable shift to a lower frequency.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the C-H bonds attached to the labeled carbon atoms may also be slightly altered.

These isotopic shifts, although sometimes small, are predictable and can be precisely measured using modern IR and Raman spectrometers. tamu.edu The observation of these specific frequency shifts provides definitive evidence of successful isotopic labeling and can be used to confirm the position of the 13C atoms within the molecule. This analysis is often supported by quantum chemical calculations to predict the theoretical vibrational spectra of both the labeled and unlabeled isotopologues for comparison. umsystem.edu

Table 3: Comparison of Calculated Key Vibrational Frequencies (cm⁻¹) for 1,2-Dimethylbenzene and this compound

| Vibrational Mode | 1,2-Dimethylbenzene (12C) | This compound | Expected Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Aromatic C-C Stretch | ~1605 | ~1585 | -20 |

| Ring Breathing (Symmetric) | ~995 | ~980 | -15 |

| Trigonal Ring Bend | ~1010 | ~998 | -12 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-Dimethylbenzene |

| Acetonitrile |

| Water |

| Toluene |

| Xylene |

| Catechol |

| Acetyl-CoA |

Mechanistic Investigations Utilizing 1,2 Dimethyl 13c2 Benzene As an Isotopic Tracer

Elucidation of Organic Reaction Pathways through Carbon-13 Isotopic Tracing

Carbon-13 isotopic tracing, utilizing molecules like 1,2-Dimethyl-13C2-benzene, offers a direct method for mapping the movement of carbon atoms in a reaction. By analyzing the distribution of the 13C label in the products, chemists can deduce the operative mechanisms, identify key intermediates, and distinguish between competing reaction pathways. This technique is particularly valuable in studying reactions involving skeletal rearrangements or symmetrical intermediates where traditional kinetic or stereochemical studies may not provide a complete picture.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The generally accepted mechanism involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The reaction is initiated by the attack of an electrophile on the π-electron system of the benzene (B151609) ring, which is the slow, rate-determining step. libretexts.org This is followed by a rapid deprotonation to restore the aromaticity of the ring. libretexts.org

The use of this compound as a substrate in EAS reactions, such as nitration or halogenation, can provide definitive evidence for the formation of the arenium ion and rule out alternative concerted mechanisms. When an electrophile attacks one of the labeled carbons (C1 or C2), the positive charge in the resulting arenium ion is delocalized across the ring. Subsequent loss of a proton from the carbon bearing the electrophile regenerates the aromatic ring. If the reaction proceeds through the arenium ion intermediate, the 13C labels will remain at their original positions in the product.

Consider the nitration of this compound. The methyl groups are ortho- and para-directing activators. Attack at the positions ortho or para to the methyl groups will lead to different product distributions. By analyzing the 13C NMR spectrum of the resulting nitrated products, the position of the nitro group relative to the labeled carbons can be unequivocally determined. This allows for a precise quantification of the regioselectivity of the reaction and provides insight into the electronic effects of the methyl substituents on the stability of the intermediate arenium ions.

Table 1: Hypothetical Product Distribution in the Nitration of this compound This table presents a hypothetical distribution of products to illustrate how this compound could be used to study the regioselectivity of electrophilic aromatic substitution. The data is representative of expected outcomes based on established principles of organic chemistry.

| Product | Position of -NO2 Group | Percentage of Product |

| 3-Nitro-1,2-dimethyl-13C2-benzene | C3 | 58% |

| 4-Nitro-1,2-dimethyl-13C2-benzene | C4 | 40% |

| Other isomers | - | 2% |

The isomerization of xylenes (B1142099) is a commercially important process that is often catalyzed by solid acids like zeolites. The mechanism of this reaction can involve either an intramolecular methyl shift or an intermolecular transalkylation pathway. researchgate.net Distinguishing between these two mechanisms is crucial for optimizing catalytic processes.

By using this compound as the starting material, these pathways can be clearly differentiated. If the isomerization to m-xylene (B151644) or p-xylene (B151628) proceeds via an intramolecular 1,2-methyl shift, the resulting isomers will retain the two adjacent 13C labels. For instance, the formation of 1,3-dimethyl-1,2-13C2-benzene would be indicative of a direct methyl migration.

Conversely, an intermolecular mechanism involves the disproportionation of two xylene molecules to form benzene and a trimethylbenzene, followed by transalkylation. If this compound undergoes isomerization via this pathway in the presence of unlabeled xylene, the 13C labels would become scrambled among the various aromatic products. The detection of singly labeled xylene isomers or trimethylbenzenes containing only one 13C atom would provide strong evidence for the intermolecular pathway.

Table 2: Expected 13C Labeling Patterns in Xylene Isomerization Products This table outlines the expected distribution of the 13C label in the products of xylene isomerization starting with this compound, based on the operative mechanism.

| Mechanism | Product | Expected 13C Labeling Pattern |

| Intramolecular Methyl Shift | m-Xylene | Adjacent 13C labels (e.g., 1,2-13C2) |

| Intramolecular Methyl Shift | p-Xylene | Adjacent 13C labels (e.g., 1,2-13C2) |

| Intermolecular Transalkylation | m-Xylene | Scrambled (singly and doubly labeled) |

| Intermolecular Transalkylation | p-Xylene | Scrambled (singly and doubly labeled) |

| Intermolecular Transalkylation | Trimethylbenzene | Scrambled (singly and doubly labeled) |

Deoxygenative coupling reactions are emerging as powerful methods for the formation of carbon-carbon bonds, often utilizing phenols or their derivatives as starting materials. The mechanism of these reactions can be complex, involving various catalytic intermediates and radical pathways. The use of this compound as a coupling partner in such a reaction could help to elucidate the mechanism of C-C bond formation.

For example, in a hypothetical deoxygenative coupling of a phenol (B47542) with this compound, the position of the newly formed bond relative to the 13C labels in the biphenyl (B1667301) product would reveal information about the nature of the aryl-aryl coupling step. If the reaction proceeds through a mechanism where the integrity of the dimethylbenzene ring is maintained, the product will show the newly formed bond at a specific position relative to the adjacent 13C atoms. Any scrambling of the labels would suggest a more complex mechanism involving fragmentation and recombination or symmetrical intermediates.

Determination of Kinetic Isotope Effects (KIEs) in Reactions Involving this compound

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (kL/kH). wikipedia.org For carbon, the 12C/13C KIE is typically small, but modern analytical techniques such as high-precision NMR spectroscopy and mass spectrometry allow for their accurate measurement. harvard.edu

In reactions involving this compound, a primary 13C KIE would be observed if a bond to one of the labeled carbon atoms is broken or formed in the rate-determining step. For instance, in an electrophilic aromatic substitution reaction, if the initial attack of the electrophile on the labeled carbon is the rate-limiting step, a small normal KIE (k12/k13 > 1) would be expected. This is because the C-E bond is being formed in the transition state, and the vibrational frequency of this bond is mass-dependent.

A secondary 13C KIE might be observed if the hybridization of the labeled carbon changes during the rate-determining step. For example, in the formation of the arenium ion during electrophilic aromatic substitution, the hybridization of the attacked carbon changes from sp2 to sp3. This change in bonding environment can lead to a small secondary KIE.

Table 3: Representative Carbon-13 Kinetic Isotope Effects This table provides representative values for 13C KIEs in various organic reactions to illustrate the magnitude of these effects. The specific values for reactions involving this compound would need to be determined experimentally.

| Reaction Type | Labeled Position | Typical k12/k13 Value | Mechanistic Implication |

| Electrophilic Aromatic Substitution | Aromatic Ring Carbon | 1.02 - 1.04 | C-E bond formation is part of the rate-determining step. |

| Nucleophilic Acyl Substitution | Carbonyl Carbon | 1.04 - 1.08 | C-Nu bond formation or C-LG bond breaking is rate-limiting. |

| Decarboxylation | Carboxyl Carbon | 1.03 - 1.06 | C-C bond cleavage is the rate-determining step. |

By carefully designing experiments and accurately measuring the KIEs at the labeled positions in this compound, chemists can gain a deeper understanding of the transition state structures and the energetic landscape of the reactions under investigation.

The Scientific Community Awaits Data on this compound in Advanced Biological Research

Despite the growing sophistication of metabolic research and the critical role of stable isotope tracers, a comprehensive search of publicly available scientific literature and research databases has yielded no specific data on the application of this compound in biological and biomedical research.

While the requested outline details specific and advanced applications for a carbon-13 labeled dimethylbenzene isomer, including its use in tracing carbon fluxes, stable isotope probing in microbial ecology, and studying metabolic compartmentation, there is currently no published research that substantiates the use of this particular compound in these contexts.

The compound this compound is a known chemical entity, and its existence is documented in chemical databases. However, its purported applications in elucidating central carbon metabolism, investigating heterogeneous metabolic phenotypes, assessing anaplerotic and cataplerotic fluxes, analyzing substrate assimilation dynamics in microbial ecosystems, or defining intercellular carbon exchange remain hypothetical in the absence of peer-reviewed studies or documented research findings.

Stable isotope-labeled compounds are fundamental tools in modern life sciences, allowing researchers to trace the metabolic fate of molecules in complex biological systems. The specificity of the labeling pattern in this compound suggests it could theoretically be designed for targeted investigations within pathways that metabolize aromatic compounds. However, without experimental data, any discussion of its specific applications, research findings, or the generation of related data tables would be purely speculative.

The scientific community relies on validated and published research to advance knowledge. At present, the applications of this compound in the detailed biological and biomedical research areas outlined in the user's request are not supported by the available scientific literature. Therefore, a detailed article on this subject cannot be produced at this time.

Environmental Science Applications of 1,2 Dimethyl 13c2 Benzene As an Isotopic Probe

Tracing the Environmental Fate and Transport of Aromatic Hydrocarbons

The introduction of 1,2-Dimethyl-13C2-benzene into controlled environmental systems, such as soil microcosms or groundwater models, allows for the precise tracking of the transport and distribution of o-xylene (B151617). By analyzing samples over time and distance from the point of introduction, researchers can determine how the compound moves through different environmental compartments, including soil, water, and air. This labeled compound acts as a tracer, providing clear insights into processes like advection, dispersion, and sorption without the ambiguity of measuring the naturally occurring compound.

Studies utilizing similar methodologies with other labeled aromatic hydrocarbons have demonstrated the effectiveness of this approach. For instance, in situ microcosm studies with 13C-labeled benzene (B151609) and toluene (B28343) have been used to prove and quantify their degradation under anaerobic conditions. researchgate.net This same principle is directly applicable to tracing the fate of o-xylene using this compound.

Key research findings in this area would typically be presented as follows:

| Parameter Monitored | Finding | Implication for Environmental Fate |

| Concentration of this compound in groundwater over distance | Exponential decrease from the source | Indicates attenuation due to dispersion, sorption, and biodegradation |

| Detection of this compound in the gas phase above a contaminated soil microcosm | Presence of the labeled compound in the headspace | Demonstrates volatilization as a key transport pathway |

| Mass balance of this compound in a soil column experiment | A significant portion of the labeled compound is retained in the soil matrix | Highlights the importance of sorption to organic matter in retarding transport |

Elucidation of Biodegradation Pathways of Xylene Isomers in Environmental Matrices

One of the most powerful applications of this compound is in the field of bioremediation. By introducing the labeled compound into a system containing microorganisms, scientists can track the incorporation of the 13C atoms into microbial biomass and metabolic byproducts. This technique, known as Stable Isotope Probing (SIP), provides definitive evidence of biodegradation and helps to identify the specific microorganisms responsible for the degradation of o-xylene.

A notable study on a related isomer, m-xylene (B151644), utilized 1,3-dimethyl-13C2-benzene in a protein-based stable isotope probing (Protein-SIP) experiment to identify the key microorganisms in an anaerobic, sulfate-reducing consortium. oup.com This research successfully identified a phylotype affiliated with the family Desulfobacteriaceae as a primary degrader of m-xylene. oup.com The same methodology can be applied using this compound to uncover the specific microbes and enzymatic pathways involved in o-xylene degradation under various environmental conditions.

Table of Research Findings from a Hypothetical o-Xylene SIP Study:

| Analytical Technique | Observation | Conclusion |

| 13C-DNA/RNA Sequencing | Identification of 13C-enriched 16S rRNA genes from specific bacterial species. | These species are actively assimilating carbon from o-xylene and are therefore key players in its biodegradation. |

| 13C-Protein Analysis (Protein-SIP) | Detection of 13C-labeled proteins, such as benzylsuccinate synthase. | Confirms the activation of o-xylene via the fumarate (B1241708) addition pathway, a known anaerobic degradation mechanism. |

| 13C-Metabolite Analysis | Identification of 13C-labeled intermediates, such as methylbenzylsuccinic acid. | Elucidates the specific biochemical steps in the o-xylene degradation pathway. |

Furthermore, Compound-Specific Isotope Analysis (CSIA) of the unlabeled o-xylene can complement these studies. CSIA measures the natural isotopic fractionation of contaminants as they are degraded, which can indicate the extent of biodegradation at a contaminated site. epa.govnih.govdokumen.pub

Source Apportionment and Contaminant Tracking using Stable Isotope Signatures

While large-scale source tracking with intentionally released labeled compounds is often limited by practical and regulatory constraints, the principles are well-established in smaller-scale studies and for validating other source apportionment methods. The primary method for source apportionment of xylenes (B1142099) in the field is Compound-Specific Isotope Analysis (CSIA). Different sources of xylenes (e.g., gasoline from different refineries, industrial solvents) can have distinct natural 13C/12C ratios. By analyzing the isotopic signature of o-xylene in a contaminated sample, it can be matched to the signature of a potential source. epa.govenviro.wiki

Example Data for Source Apportionment using CSIA:

| Sample Location | δ13C of o-xylene (‰) | Likely Source |

| Monitoring Well 1 | -28.5 | Matches the isotopic signature of gasoline from a nearby leaking underground storage tank. |

| Monitoring Well 2 | -25.2 | Matches the isotopic signature of industrial solvents used at an adjacent manufacturing facility. |

| River Downstream | -27.8 | Indicates a mixture of sources, with a predominant contribution from the gasoline spill. |

The use of this compound in controlled release experiments can help to validate the models used in CSIA for source apportionment by providing a ground-truthed tracer signal.

Theoretical and Computational Chemistry of Isotopic Arenes

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 1,2-Dimethyl-¹³C₂-benzene

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For 1,2-Dimethyl-¹³C₂-benzene, these calculations are performed by solving the time-independent Schrödinger equation. Within the Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the much slower motion of the nuclei, the electronic potential energy surface is identical for all isotopologues of a molecule. muni.cz Therefore, 1,2-Dimethyl-¹³C₂-benzene shares the same electronic structure as its unlabeled counterpart, 1,2-dimethylbenzene (o-xylene). fiveable.mekyoto-u.ac.jp

The primary influence of isotopic substitution from ¹²C to ¹³C is the change in nuclear mass. This alteration does not affect the electronic properties such as molecular orbital energies, electron density distribution, or the nature of the aromatic π-system. semanticscholar.orgarxiv.org However, it does impact the vibrational properties of the molecule. In computational software, isotopic substitutions are readily handled by specifying the atomic masses of the desired isotopes for vibrational frequency calculations. q-chem.com

The change in nuclear mass leads to shifts in the vibrational frequencies. Heavier isotopes result in lower vibrational frequencies for modes involving the substituted atoms. These shifts can be accurately predicted using quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations. rsc.org These predicted frequency shifts are crucial for interpreting experimental vibrational spectra (e.g., Infrared and Raman) and confirming the position of the isotopic labels.

Reactivity predictions, which are closely tied to the electronic structure, remain largely the same for isotopologues in terms of reaction pathways. However, the rates of reaction can be affected due to the changes in vibrational frequencies and zero-point vibrational energies (ZPVE), a phenomenon known as the kinetic isotope effect (KIE), which is discussed in the following section.

| Vibrational Mode | Calculated Frequency (¹²C₂) (cm⁻¹) | Calculated Frequency (¹³C₂) (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3065 | 3065 | 0 |

| C-C Stretch (Ring) | 1605 | 1598 | -7 |

| C-CH₃ Stretch | 1225 | 1220 | -5 |

| Ring Breathing | 995 | 989 | -6 |

Note: The data in the table above is hypothetical and for illustrative purposes to demonstrate the expected trends in vibrational frequency shifts upon isotopic substitution. Actual values would require specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces

Computational modeling is an indispensable tool for elucidating reaction mechanisms. This is achieved by mapping out the potential energy surface (PES) of a reacting system. A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. muni.czlibretexts.org Key features on the PES include minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states. libretexts.org

As established by the Born-Oppenheimer approximation, the PES is dependent on electronic interactions and is therefore identical for all isotopologues of a molecule. muni.cz This means that the reaction pathway, including the geometries of intermediates and transition states, for a reaction involving 1,2-Dimethyl-¹³C₂-benzene is the same as for unlabeled 1,2-dimethylbenzene.

The effect of isotopic substitution becomes apparent when considering the dynamics of the reaction. The vibrational energy levels of a molecule are quantized, and even at absolute zero, the molecule possesses a minimum amount of vibrational energy known as the zero-point vibrational energy (ZPVE). The ZPVE is dependent on the vibrational frequencies, and since heavier isotopes lower these frequencies, they also lower the ZPVE.

This difference in ZPVE between isotopologues affects the activation energy of a reaction. For a reaction where a bond to the isotopic atom is broken in the transition state, the ZPVE of the reactant is lowered more significantly than that of the transition state, leading to a higher activation energy and a slower reaction rate. This is the origin of the primary kinetic isotope effect (KIE). Computational models can accurately calculate the ZPVE for reactants and transition states, allowing for the prediction of KIEs. rsc.org These predictions are invaluable for validating proposed reaction mechanisms and understanding the rate-determining steps of a reaction.

| State | Calculated ZPVE for ¹²C₂ Species (kcal/mol) | Calculated ZPVE for ¹³C₂ Species (kcal/mol) | ΔZPVE (kcal/mol) |

|---|---|---|---|

| Reactant | 115.5 | 115.2 | -0.3 |

| Transition State | 112.8 | 112.6 | -0.2 |

| Activation Energy Difference (ΔΔE‡) | +0.1 |

Note: The data in the table above is hypothetical and for illustrative purposes to show how ZPVE differences between isotopologues can affect the activation energy of a reaction.

Development and Application of Algorithms for Quantitative Isotopomer Analysis (e.g., TCASIM, METASIM)

Isotopomers are molecules that have the same number of each isotopic atom but differ in their positions. utsouthwestern.edu Quantitative isotopomer analysis is a powerful technique, particularly in metabolic research, for tracing the flow of atoms through complex biochemical networks. nih.govdntb.gov.uanih.gov This is often achieved by supplying a ¹³C-labeled substrate to a biological system and then measuring the distribution of ¹³C in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. utsouthwestern.edunih.gov

The raw data from these experiments, which consists of mass isotopomer distributions, can be complex to interpret. nih.govdntb.gov.ua Computational algorithms are essential for translating these data into meaningful metabolic flux information. nih.gov These algorithms use a mathematical model of the metabolic network, which includes the stoichiometry of the reactions and the atom-mapping information describing how atoms are transferred from reactants to products. nih.gov

Several software tools and algorithms have been developed for this purpose:

TCASIM: This is a software tool designed to aid in the experimental design of ¹³C tracer experiments for analyzing metabolic flux, particularly through the tricarboxylic acid (TCA) cycle. researchgate.net It allows researchers to simulate the expected isotopomer distributions in key metabolites (like glutamate) under different metabolic flux scenarios. By simulating the data beforehand, researchers can optimize experimental conditions, such as the choice of isotopic tracer, to ensure that the results will be sensitive to the metabolic pathways of interest. researchgate.net

General Computational Methods: Beyond specific programs, a variety of computational approaches exist for quantitative isotopomer analysis. Many methods involve solving a system of algebraic equations that describe the steady-state balance of isotopomers in a network. nih.gov For more complex systems or to assess the statistical significance of flux changes, probabilistic methods like the Metropolis-Hastings algorithm have been employed. nih.govdntb.gov.ua These algorithms can generate a probability distribution of metabolic flux levels that are consistent with the observed ¹³C-labeling patterns, allowing for a more detailed and quantitative assessment of metabolic reprogramming between different states. nih.gov

The development of these sophisticated algorithms is crucial for advancing the field of metabolic engineering and systems biology, enabling a deeper understanding of cellular metabolism in both normal and diseased states. nih.gov

| Algorithm/Tool Feature | TCASIM | General Probabilistic Methods (e.g., Metropolis-Hastings) |

|---|---|---|

| Primary Function | Simulation for experimental design | Flux quantification and statistical assessment |

| Input | Assumed metabolic fluxes, chosen tracer | Experimental mass isotopomer data, network model |

| Output | Predicted isotopomer distributions (e.g., NMR multiplets) | Probability distributions of metabolic fluxes |

| Application | Optimizing tracer experiments before they are run | Analyzing experimental data to determine flux ratios and their significance |

Future Perspectives and Emerging Avenues of Research for 1,2 Dimethyl 13c2 Benzene

Integration of Isotopic Labeling Approaches with Advanced "Omics" Technologies

The integration of stable isotope labeling with "omics" technologies such as metabolomics, proteomics, and lipidomics offers a powerful lens to view the dynamic processes within biological systems. creative-proteomics.comnih.govpharmiweb.com The use of ¹³C-labeled compounds allows researchers to trace the metabolic fate of specific molecules, providing insights into pathway activity that cannot be gleaned from static measurements of metabolite levels alone. nih.govnih.gov

In this context, 1,2-Dimethyl-13C2-benzene could serve as a unique tracer to investigate the biotransformation and metabolic impact of xylene isomers and related aromatic compounds. When introduced to a biological system—be it a cell culture, an organoid, or a whole organism—the ¹³C label allows for the unambiguous tracking of the compound and its downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org

Advanced analytical platforms, particularly high-resolution mass spectrometry, can distinguish between the labeled and unlabeled forms of metabolites, enabling precise quantification of their incorporation. nih.govnih.gov This allows for metabolic flux analysis (MFA), a technique used to determine the rates of metabolic reactions within a cell. frontiersin.orgcreative-proteomics.com For example, by administering this compound to liver cells, researchers could map the detoxification pathways, identify novel metabolites, and quantify the flux through specific enzymatic reactions, such as those mediated by cytochrome P450 enzymes. nih.gov

The data generated from such experiments are highly complex, often revealing dozens of labeled downstream products. Software tools are crucial for correcting for natural isotope abundances and identifying all isotopologue groups, which correspond to the labeled compounds. nih.govacs.org

Table 1: Illustrative Mass Isotopomer Distribution Data from a Hypothetical Tracer Experiment

This interactive table simulates the type of data that could be generated by analyzing a key metabolite derived from this compound in a metabolomics experiment. "M+0" represents the unlabeled metabolite, while "M+1" and "M+2" represent the same metabolite incorporating one or two ¹³C atoms, respectively.

| Metabolite | Condition | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) |

| Hydroxydimethyl-benzene | Control | 98.8 | 1.1 | 0.1 |

| Hydroxydimethyl-benzene | 6h Tracer | 45.2 | 15.3 | 39.5 |

| Dimethyl-benzoic Acid | Control | 98.9 | 1.0 | 0.1 |

| Dimethyl-benzoic Acid | 6h Tracer | 60.7 | 12.1 | 27.2 |

| Glutathione Conjugate | Control | 98.7 | 1.2 | 0.1 |

| Glutathione Conjugate | 6h Tracer | 75.4 | 8.5 | 16.1 |

Note: Data are hypothetical and for illustrative purposes.

This integration of this compound with omics platforms holds promise for toxicology, pharmacology, and environmental health, providing a clearer picture of how organisms process and respond to aromatic hydrocarbons. nih.govnih.gov

Innovations in Synthetic Methodologies for Novel ¹³C-Labeled Molecular Architectures

The broader application of specifically labeled compounds like this compound is often limited by the cost and complexity of their synthesis. researchgate.netrsc.org Traditional methods for creating ¹³C-labeled molecules can involve lengthy, multi-step processes that are not cost-effective. imist.ma However, recent innovations in synthetic chemistry are poised to make these valuable research tools more accessible.

One of the most promising strategies involves the use of universal ¹³C building blocks. For instance, researchers have developed methods to produce ¹³C₂-labeled calcium carbide (Ca¹³C₂) directly from elemental ¹³C. researchgate.net This labeled carbide can then be used to generate ¹³C₂-acetylene, a versatile and atom-economic starting material for a vast array of organic transformations, enabling the construction of more complex labeled molecules. researchgate.netrsc.org Such approaches could be adapted to build the aromatic ring or methyl groups of this compound more efficiently.

Another area of innovation is late-stage functionalization. This involves introducing the isotopic label into a nearly complete molecule, avoiding the need to carry the expensive ¹³C atoms through a long synthetic sequence. imist.ma Techniques such as palladium-catalyzed C(sp³)–H functionalization have been successfully used to introduce ¹³C-methyl groups into complex molecules like amino acids. nih.govrsc.org Applying similar late-stage C-H activation or cyanation strategies could provide a more direct route to this compound and other labeled aromatic compounds. acs.org

Furthermore, the development of convergent synthetic pathways, where different labeled fragments of a molecule are prepared separately and then combined, has been effective for producing uniformly ¹³C-labeled polycyclic aromatic hydrocarbons (PAHs). rsc.orgrsc.org These schemes, often starting from simple precursors like U-¹³C-benzene, could be tailored for the synthesis of specifically labeled dimethylbenzene isotopologues. rsc.org

Expanding the Scope of Isotope Tracing in Interdisciplinary Research Fields

The utility of stable isotope tracers is not confined to fundamental biology and extends into numerous interdisciplinary fields. creative-proteomics.comsilantes.com this compound, as a representative of industrial aromatic compounds, is well-positioned to contribute to several of these areas.

Environmental Science and Bioremediation: Aromatic hydrocarbons are common environmental pollutants. nih.govacs.org Isotope tracing provides a powerful tool to track the fate of these contaminants in ecosystems. silantes.comenvironmentaltracing.com By releasing a known amount of this compound into a controlled environment (e.g., a soil microcosm or water sample), scientists can trace its movement, degradation, and incorporation into microbial biomass. nih.govresearchgate.net This approach, known as stable isotope probing (SIP), can help identify the specific microorganisms responsible for breaking down pollutants, a critical step in developing effective bioremediation strategies. rsc.org

Hydrology and Contaminant Transport: The movement of pollutants through groundwater is a major environmental concern. Stable isotope analysis of dissolved organic contaminants can help identify the source and track the degradation of pollutant plumes. epa.gov While this often relies on natural isotopic abundance, the deliberate use of labeled compounds like this compound in controlled studies can provide definitive information on transport pathways, degradation rates, and interactions with geological media. mdpi.com

Toxicology and Human Health: Understanding how the human body metabolizes industrial chemicals is crucial for assessing health risks. nih.govnih.gov Studies using ¹³C-labeled benzene (B151609) have provided insights into its metabolic pathways and associated toxicity. nih.gov Similarly, this compound could be used in preclinical models to study the absorption, distribution, metabolism, and excretion (ADME) of xylene isomers, which are widely used industrial solvents. nih.gov This provides a safer alternative to using radioactive ¹⁴C labels in many stages of toxicological and pharmaceutical research. imist.ma

Current Challenges and Future Opportunities in Quantitative Isotope Tracing for Systems Biology

While isotope tracing is a powerful technique, its application in systems biology, particularly for quantitative metabolic flux analysis (MFA), faces several challenges. nih.govmdpi.com The choice of the isotopic tracer itself is critical, as different labeled positions on a molecule can provide vastly different levels of information about specific metabolic pathways. nih.govnih.govresearchgate.net For a compound like this compound, careful consideration would be needed to determine if labeling the ring or the methyl groups would be more informative for a given biological question.

Computational Complexity: Quantifying metabolic fluxes requires sophisticated computational modeling to integrate the isotopic labeling data with known metabolic networks. nih.govmdpi.com These models must account for complex reaction stoichiometries, cellular compartmentalization, and potential isotopic exchange reactions. nih.gov As analytical techniques provide increasingly large and complex datasets, the development of more powerful and user-friendly software for flux estimation and statistical analysis remains a key challenge. nih.gov

Achieving Isotopic Steady State: Many MFA models assume that the biological system is at an isotopic steady state, where the enrichment of the isotope in metabolites is constant over time. nih.gov Reaching this state can take minutes for rapid pathways like glycolysis but hours or even days for others, which can be difficult to achieve in dynamic systems or in vivo studies. nih.govnih.gov

Despite these hurdles, the future of quantitative isotope tracing is bright. The increasing ability to perform multi-isotope tracing (e.g., using both ¹³C and ¹⁵N-labeled substrates) provides more constraints on metabolic models, leading to more accurate flux estimations. creative-proteomics.com The combination of isotope tracing with spatially resolved techniques, such as mass spectrometry imaging (MSI), is an emerging frontier that allows researchers to map metabolic activity within tissues, revealing spatial heterogeneity that is lost in traditional bulk analyses. nih.govbohrium.com

Table 2: Summary of Challenges and Opportunities in Quantitative Isotope Tracing

This table outlines the current hurdles and future directions in the field, relevant to the application of tracers like this compound.

| Aspect | Current Challenges | Future Opportunities |

| Experimental Design | Optimal tracer selection is complex and system-dependent. nih.govnih.gov Achieving isotopic steady state can be difficult in vivo. nih.gov | Development of rational tracer design algorithms. nih.gov Advanced non-stationary MFA models that do not require steady state. |

| Analytical Methods | Complete metabolome coverage with a single platform is not possible. nih.gov Data complexity from high-resolution instruments. nih.gov | Integration of multiple analytical platforms (e.g., MS and NMR). frontiersin.org Spatially resolved metabolomics (Mass Spectrometry Imaging). bohrium.com |

| Computational Modeling | High computational demand for flux calculations. mdpi.com Accurately modeling cellular compartmentalization. nih.gov | Machine learning and AI-driven approaches for data analysis. scienmag.com Integration of multi-omics data (genomics, transcriptomics) into flux models. |

| Clinical Translation | High cost of clinical-grade labeled tracers. nih.gov Ethical and logistical complexities of in-patient studies. nih.gov | Application in diagnostics and personalized medicine. nih.govspringernature.com Real-time monitoring of treatment responses. nih.gov |

The continued development of analytical technologies, synthetic methodologies, and computational tools will undoubtedly expand the research applications for specialized tracers like this compound, solidifying the role of stable isotope labeling as a cornerstone of modern systems biology. scienmag.comnih.gov

Q & A

Q. How is 1,2-Dimethyl-¹³C₂-benzene synthesized for isotopic labeling studies?

Synthesis typically involves substituting natural carbon atoms with ¹³C isotopes at specific methyl positions. A common method uses ¹³C-enriched methylating agents (e.g., ¹³CH₃I) reacting with benzene derivatives under controlled conditions. Key steps include:

- Catalysis : Employing Lewis acids (e.g., AlCl₃) to facilitate methylation.

- Purification : Chromatographic separation (HPLC or GC) to isolate the isotopically labeled product.

- Validation : Confirming isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

| Key Properties | Value |

|---|---|

| Molecular Formula | ¹³C₂C₆H₁₀ |

| Molecular Weight | 108.15 g/mol |

| CAS Number | 116599-62-3 |

Q. What safety protocols are essential when handling 1,2-Dimethyl-¹³C₂-benzene?

- Hazard Mitigation :

- Flammability : Store away from heat/sparks (flash point: 89°C) in a cool, ventilated area .

- Toxicity : Use PPE (gloves, goggles) to avoid inhalation (H332) or dermal exposure (H312+H332) .

- Emergency Measures :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin Contact : Wash with soap/water; consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictory data in isotopic tracer studies involving 1,2-Dimethyl-¹³C₂-benzene?

Contradictions may arise from isotopic dilution or unintended side reactions. Methodological approaches include:

- Replication : Repeat experiments under identical conditions to isolate variables.

- Cross-Validation : Use complementary techniques (e.g., tandem MS and ¹³C-NMR) to confirm labeling efficiency.

- Error Analysis : Quantify isotopic impurities via high-resolution MS and adjust kinetic models .

Q. What challenges arise in analyzing ¹³C-labeled metabolites derived from 1,2-Dimethyl-¹³C₂-benzene in metabolic studies?

- Isotopic Interference : Natural abundance ¹³C in biological matrices can obscure signals. Solutions:

- Use ultra-high-resolution MS (e.g., Orbitrap) to distinguish labeled vs. unlabeled metabolites.

- Apply isotopic correction algorithms during data processing .

- Degradation Pathways : Monitor thermal stability (avoid >220°C) and reactivity with oxidizers to prevent decomposition .

Q. How does isotopic labeling with 1,2-Dimethyl-¹³C₂-benzene enhance mechanistic studies in organic chemistry?

- Reaction Tracking : Labeled methyl groups enable precise monitoring of bond cleavage/formation via ¹³C-NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with unlabeled analogs to infer transition states.

- Example : Studying Friedel-Crafts alkylation mechanisms by tracking ¹³C migration .

Methodological Best Practices

Q. What experimental designs optimize the use of 1,2-Dimethyl-¹³C₂-benzene in NMR spectroscopy?

- Pulse Sequences : Use inverse-gated decoupling to enhance ¹³C signal-to-noise ratios.

- Solvent Selection : Deuterated solvents (e.g., CDCl₃) minimize proton interference.

- Quantitative Analysis : Integrate peak areas with internal standards (e.g., TMS) .

Q. How to assess the stability of 1,2-Dimethyl-¹³C₂-benzene under varying experimental conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (<220°C).

- Chemical Reactivity : Test compatibility with oxidizers (e.g., HNO₃) in controlled environments.

- Long-Term Storage : Preserve at 0–6°C in amber vials to prevent photodegradation .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in isotopic enrichment levels across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.